molecular formula C12H13N3O5S B11302748 2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide

2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide

Cat. No.: B11302748
M. Wt: 311.32 g/mol
InChI Key: IZYDQKLPGPHETC-UHFFFAOYSA-N
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Description

2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, methoxy, and sulfonamide groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxy-6-methylpyrimidine with 3-methoxyaniline in the presence of a sulfonating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Its potential biological activity suggests applications in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: The compound’s unique properties can be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group may interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dihydroxy-6-methylpyrimidine: Lacks the methoxy and sulfonamide groups, resulting in different reactivity and biological activity.

    N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide: Similar structure but without the hydroxy groups, affecting its chemical properties.

    2,4-dihydroxy-N-(3-methoxyphenyl)pyrimidine: Lacks the sulfonamide group, leading to different interactions with biological molecules.

Uniqueness

2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide is unique due to the combination of hydroxy, methoxy, and sulfonamide groups on the pyrimidine ring

Properties

Molecular Formula

C12H13N3O5S

Molecular Weight

311.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C12H13N3O5S/c1-7-10(11(16)14-12(17)13-7)21(18,19)15-8-4-3-5-9(6-8)20-2/h3-6,15H,1-2H3,(H2,13,14,16,17)

InChI Key

IZYDQKLPGPHETC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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